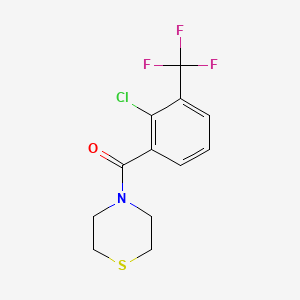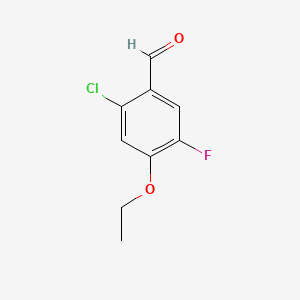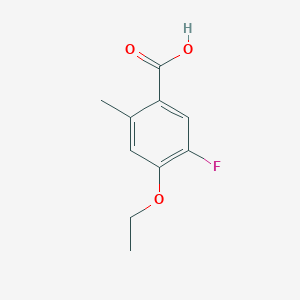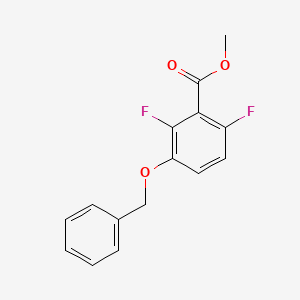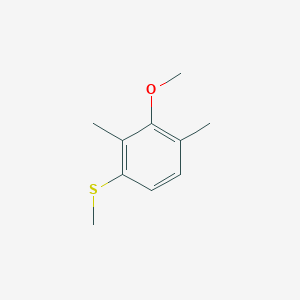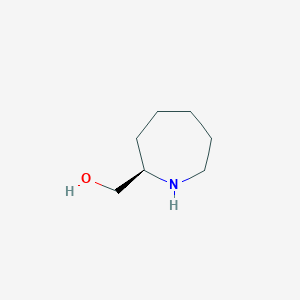
(R)-Azepan-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Azepan-2-ylmethanol is a chiral compound with a seven-membered ring structure containing a nitrogen atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-Azepan-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of ®-Azepan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of ®-Azepan-2-ylmethanol may involve catalytic hydrogenation of ®-Azepan-2-one using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency. The reaction conditions often include elevated pressures and temperatures to achieve optimal conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Azepan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to ®-Azepan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield ®-Azepan-2-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: ®-Azepan-2-one.
Reduction: ®-Azepan-2-ylmethane.
Substitution: Various substituted azepan derivatives.
Wissenschaftliche Forschungsanwendungen
®-Azepan-2-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-Azepan-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. Its hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The nitrogen atom in the ring structure can also participate in coordination with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-Azepan-2-ylmethanol: The enantiomer of ®-Azepan-2-ylmethanol, with similar chemical properties but different biological activities.
Azepane: The parent compound without the hydroxyl group, used in various synthetic applications.
Piperidine: A six-membered ring analog, widely used in pharmaceuticals and organic synthesis.
Uniqueness: ®-Azepan-2-ylmethanol is unique due to its chiral nature and the presence of both a hydroxyl group and a nitrogen atom in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(2R)-azepan-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2/t7-/m1/s1 |
InChI-Schlüssel |
SAHMJQZPPPFESV-SSDOTTSWSA-N |
Isomerische SMILES |
C1CC[C@@H](NCC1)CO |
Kanonische SMILES |
C1CCC(NCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


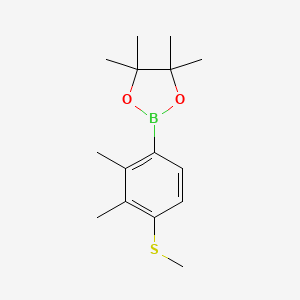
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
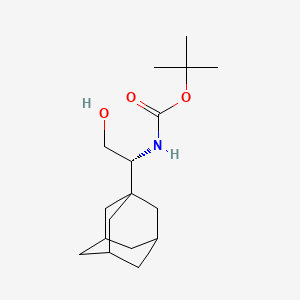
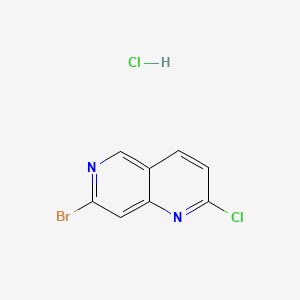
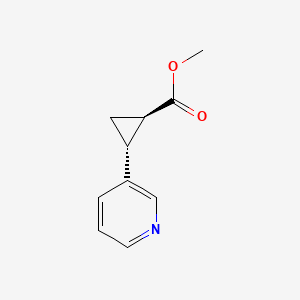
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
